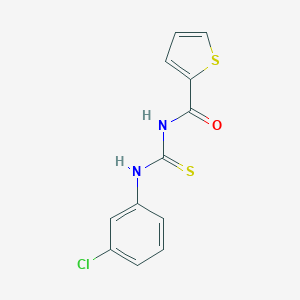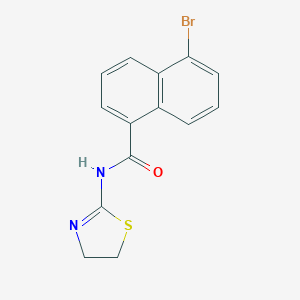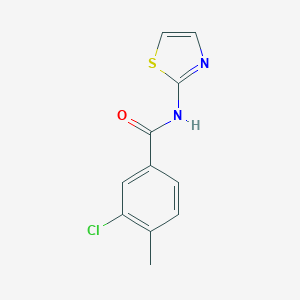
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea (CTT) is a chemical compound that belongs to the class of thioureas. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The exact mechanism of action of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea is not fully understood. However, it has been proposed that N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea inhibits the activity of certain enzymes such as topoisomerase II and histone deacetylase (HDAC), which are involved in DNA replication and gene expression, respectively. Moreover, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It has also been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. Additionally, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Moreover, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to possess a broad spectrum of biological activities, which makes it a versatile compound for various research applications. However, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has some limitations as well. It is toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for the research on N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea. Firstly, further studies are needed to elucidate its mechanism of action and its potential applications in various diseases. Secondly, the toxicity and pharmacokinetics of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea need to be studied in more detail to determine its safety and efficacy in vivo. Thirdly, the development of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea derivatives with improved biological activity and selectivity is an area of interest for medicinal chemists. Fourthly, the use of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea as a potential crop protection agent against plant pathogens is an area of research that needs further exploration. Lastly, the application of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea in material science, such as the synthesis of new polymers and materials, is an area of research that has not been explored yet.
Métodos De Síntesis
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea can be synthesized by reacting 3-chloroaniline with 2-thiophenecarbonyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-100°C. The final product is obtained after purification by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties. N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and colon cancer. It has also been reported to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Propiedades
Fórmula molecular |
C12H9ClN2OS2 |
|---|---|
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2OS2/c13-8-3-1-4-9(7-8)14-12(17)15-11(16)10-5-2-6-18-10/h1-7H,(H2,14,15,16,17) |
Clave InChI |
FKEXMGWFUCXXGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=CS2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)